mPGES-1 Inhibitory Activity: 3-(5-Bromopyridin-3-yl)prop-2-enoic acid Demonstrates Sub-Micromolar Potency
In a direct cell-based assay measuring prostaglandin E2 (PGE2) production, 3-(5-bromopyridin-3-yl)prop-2-enoic acid inhibited microsomal prostaglandin E synthase-1 (mPGES-1) transfected in human HEK293 cells with an IC50 of 506 nM after 60 minutes using an HTRF assay [1]. For context, a structurally distinct but clinically relevant reference inhibitor of mPGES-1 exhibits an IC50 of 3 nM in a comparable human 293E cell expression system [2], establishing a potency benchmark. The target compound's IC50 of 506 nM places it within a pharmacologically relevant sub-micromolar range for this anti-inflammatory target.
| Evidence Dimension | Inhibition of mPGES-1 (IC50) |
|---|---|
| Target Compound Data | 506 nM |
| Comparator Or Baseline | Reference mPGES-1 inhibitor BDBM50142253 |
| Quantified Difference | Target compound is ~169-fold less potent than the reference (506 nM vs 3 nM) |
| Conditions | Human HEK293 cells transfected with mPGES-1; PGE2 production measured after 60 min via HTRF assay (target compound); Human 293E cells expressing mPGES-1; LC/MS/MS analysis (reference) |
Why This Matters
Quantified mPGES-1 inhibitory activity validates procurement for anti-inflammatory drug discovery programs requiring a bromopyridine scaffold with defined potency, enabling rational SAR expansion.
- [1] BindingDB. (n.d.). BDBM50360819 (CHEMBL1934797): IC50 506 nM vs mPGES-1 in HEK293 cells. View Source
- [2] BindingDB. (n.d.). BDBM50142253 (CHEMBL3758924): IC50 3 nM vs mPGES-1 in 293E cells. View Source
